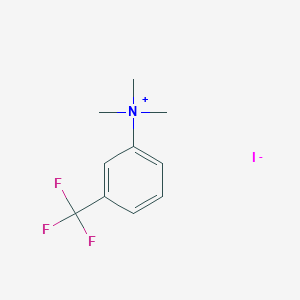

3-(Trifluoromethyl)phenyltrimethylammonium Iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Trifluoromethyl)phenyltrimethylammonium Iodide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . The molecular weight is 331.12 and the molecular formula is C10H13F3IN .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CN+©C1=CC=CC(=C1)C(F)(F)F.[I-] .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius .Aplicaciones Científicas De Investigación

Trifluoromethyl in Drug Design

The trifluoromethyl group, a significant component of 3-(Trifluoromethyl)phenyltrimethylammonium iodide, is crucial in drug design, especially for antitubercular agents. This group, when added to antiTB agents, has been shown to enhance their potency by improving their pharmacodynamic and pharmacokinetic properties. The trifluoromethyl group's distinct advantages, including its lipophilicity enhancing effect, make it a critical substituent in modern antitubercular drug design, offering a spectrum of benefits over traditional substituents (Thomas, 1969).

Enhancement of Solar Cell Performance

In the context of perovskite solar cells, additives such as this compound play a pivotal role. These additives, classified as organic or inorganic, are crucial for improving the performance and stability of MAPbI3-based perovskite solar cells. Their influence extends to the morphology and optoelectronic properties of these cells, aiding in overcoming stability challenges and paving the way for broader commercial use (Mangrulkar & Stevenson, 2021).

Fluoroalkylation in Aqueous Media

The trifluoromethyl group is also pivotal in fluoroalkylation reactions conducted in aqueous media. These reactions are critical for introducing fluorine-containing functionalities into pharmaceuticals, agrochemicals, and functional materials. The development of environmentally friendly methods for these reactions has been gaining traction, with water being used as a solvent or reactant. This aligns with the goals of green chemistry, emphasizing the significance of the trifluoromethyl group in sustainable chemical processes (Song et al., 2018).

Environmental Implications and Resource Utilization

The trifluoromethyl group's role extends to environmental sciences, where compounds like CHF3, bearing the trifluoromethyl group, are recognized for their potent greenhouse effect. Research focuses on converting these compounds into resourceful materials instead of resorting to incineration, highlighting the group's significance in environmental protection and resource utilization (Wenfen, 2014).

Mecanismo De Acción

Target of Action

It is known to be used as an intermediate in organic synthesis .

Mode of Action

It is known to participate in transesterification reactions . In a specific application, it forms a complex with formamidinium iodide (FAI) to transfer FAI from a polar solvent to a nonpolar solvent .

Biochemical Pathways

Its role in transesterification reactions suggests it may influence pathways involving ester or amide bonds .

Result of Action

The result of the action of 3-(Trifluoromethyl)phenyltrimethylammonium Iodide is seen in its ability to facilitate the transfer of FAI from a polar solvent to a nonpolar solvent. This action can fill FA+/I− vacancies at the defective surface matrix of perovskite quantum dots (PQDs), effectively renovating the surface matrix and substantially suppressing the trap-assisted recombination of PQDs .

Action Environment

As a chemical used in organic synthesis, factors such as temperature, solvent type, and pH could potentially influence its action, efficacy, and stability .

Safety and Hazards

This compound is considered hazardous. It is highly flammable and can be fatal if swallowed, in contact with skin, or if inhaled. It can cause damage to organs and severe skin burns and eye damage . Proper handling is required, including wearing suitable protective equipment, preventing dispersion of dust, and washing hands and face thoroughly after handling .

Relevant Papers One relevant paper mentions the use of 3-(Trifluoromethyl)phenyltrimethylammonium in the treatment of PQDs, where it forms a complex with formamidinium iodide (FAI) to transfer FAI from the polar solvent to nonpolar solvent .

Análisis Bioquímico

Biochemical Properties

3-(Trifluoromethyl)phenyltrimethylammonium Iodide plays a significant role in biochemical reactions, particularly in the context of phase-transfer catalysis. It interacts with enzymes, proteins, and other biomolecules, forming complexes that facilitate the transfer of ions and molecules between different phases. For instance, it can form a complex with formamidinium iodide, which helps in transferring formamidinium ions from a polar solvent to a nonpolar solvent . This interaction is crucial in renovating the surface matrix of perovskite quantum dots, thereby enhancing their efficiency in solar cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the treatment of perovskite quantum dots, this compound helps suppress trap-assisted recombination, which is a significant issue in photovoltaic performance . This suppression leads to improved charge carrier transport within the quantum dot solids, thereby enhancing their overall efficiency .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms complexes with other compounds, such as formamidinium iodide, to fill vacancies at the defective surface matrix of quantum dots . This action effectively renovates the surface matrix, suppresses trap-assisted recombination, and improves the stacking orientation of quantum dots, facilitating better charge carrier transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, which need to be carefully monitored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved cellular function and enhanced biochemical reactions. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and utilization within the cell. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic reactions and influence the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are crucial for its effective function in biochemical and cellular processes .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Propiedades

IUPAC Name |

trimethyl-[3-(trifluoromethyl)phenyl]azanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N.HI/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13;/h4-7H,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZIUXSJJSEBAK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC(=C1)C(F)(F)F.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375341 |

Source

|

| Record name | 3-(Trifluoromethyl)phenyltrimethylammonium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27389-57-7 |

Source

|

| Record name | 3-(Trifluoromethyl)phenyltrimethylammonium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.